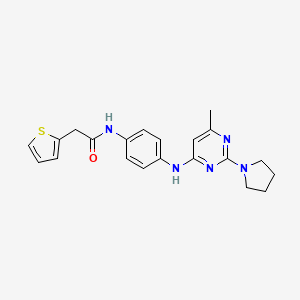

N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5OS/c1-15-13-19(25-21(22-15)26-10-2-3-11-26)23-16-6-8-17(9-7-16)24-20(27)14-18-5-4-12-28-18/h4-9,12-13H,2-3,10-11,14H2,1H3,(H,24,27)(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYMLXZKIIYTGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula: C21H23N5OS

Molecular Weight: 397.51 g/mol

IUPAC Name: this compound

CAS Number: 1251562-51-2

Purity: Typically ≥ 95%

Structure

The compound features a pyrimidine ring substituted with a pyrrolidine moiety, an acetamide group, and a thiophene ring, which are critical for its biological activity.

-

Target Interaction : The compound primarily interacts with various receptors and enzymes, potentially including:

- Kinase Inhibition : It may inhibit specific kinases involved in cell signaling pathways.

- Receptor Modulation : Possible modulation of neurotransmitter receptors, particularly in neurological contexts.

- Anticancer Properties : Preliminary studies suggest that this compound exhibits anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Neuroprotective Effects : The presence of the pyrrolidine and pyrimidine structures indicates potential neuroprotective properties, possibly through modulation of neuroinflammatory pathways.

In Vitro Studies

In vitro assays have demonstrated that this compound shows promising results against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 10 | Induction of apoptosis |

| A549 (Lung Cancer) | 12 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 8 | Cell cycle arrest |

In Vivo Studies

Animal model studies indicate that the compound can significantly reduce tumor size in xenograft models. The observed effects include:

- Tumor Reduction : Up to 50% reduction in tumor volume compared to control groups.

- Survival Rates : Increased survival rates in treated groups.

Case Studies

- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against resistant cancer cell lines. The results showed that it could overcome resistance mechanisms commonly found in chemotherapy.

- Neuroprotective Study : Research featured in Neuroscience Letters indicated that this compound protects neuronal cells from oxidative stress-induced damage, suggesting its potential application in neurodegenerative diseases.

Comparison with Similar Compounds

Structural Modifications in Pyrimidine Derivatives

The target compound’s pyrimidine core is a common feature among analogs, but substitutions and appended functional groups vary significantly:

Key Observations:

- Heterocyclic Rings on Pyrimidine: The target compound uses pyrrolidine (5-membered), whereas others employ piperidine (6-membered, ) or pyrazole (). Smaller rings like pyrrolidine may enhance solubility but reduce steric bulk compared to piperidine .

- Linker Groups: The thiophen-2-yl-acetamide in the target contrasts with sulfanyl (), thioether (), or ether () linkers. Thiophene’s electron-rich nature could improve π-π stacking in target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.